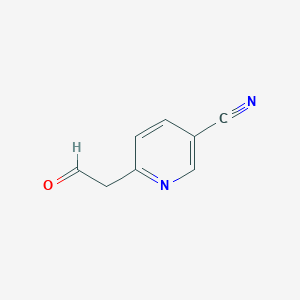

6-(2-Oxoethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-Oxoethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a 2-oxoethyl substituent at the 6-position of the pyridine ring. Nicotinonitriles are a critical scaffold in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets, making them prominent in drug discovery for anticancer, antimicrobial, and antioxidant applications . For instance, derivatives with oxoalkyl groups, such as 2-((2-oxopropyl)thio)-nicotinonitrile, have demonstrated significant bioactivity, suggesting that the 2-oxoethyl group in this compound may similarly enhance reactivity or binding affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Oxoethyl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or cyclocondensation. For example, analogous nicotinonitrile derivatives are synthesized via Suzuki coupling using aryl boronic acids and halogenated precursors under Pd catalysis (e.g., 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile synthesis ). Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically impact yield. Green chemistry approaches using β-cyclodextrin in water at 90°C have also been reported for similar compounds, achieving yields >68% .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and nitrile functionality (e.g., δ ~110–120 ppm for nitrile carbons in nicotinonitrile analogs ).

- X-ray Crystallography : Resolve dihedral angles and disorder in aromatic rings (e.g., 25.22° dihedral angle between pyridyl and aryl groups in 6-(4-aminophenyl)nicotinonitrile ).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values).

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Kinase Inhibition : Fluorescence-based ADP-Glo™ kinase assays for compounds with pyridine/aryl motifs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (EWGs) like -CF₃ increase electrophilicity at the nitrile and oxoethyl positions. For example:

- Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH (e.g., pseudo-first-order kinetics in DMSO at 25°C ).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess LUMO localization and charge distribution .

Q. How can crystallographic data resolve contradictions in reported biological activities of nicotinonitrile derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Correlate dihedral angles (e.g., 24.8° in thiophene-substituted analogs ) with activity trends.

- Polymorphism Screening : Use DSC and PXRD to identify crystal forms with differing bioavailabilities .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯N bonds stabilizing active conformations ).

Q. What strategies optimize regioselectivity in the functionalization of this compound’s pyridine ring?

- Methodological Answer :

- Directed C–H Activation : Use Pd/norbornene catalysts to direct substitution at C-4 or C-6 positions .

- Protecting Groups : Temporarily block the oxoethyl group with TMSCl to favor nitrile-adjacent reactivity .

- Microwave-Assisted Synthesis : Enhance selectivity via rapid heating (e.g., 150°C, 30 min) to minimize side products .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability of this compound derivatives?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1% ).

- Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via LC-MS .

- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., antimicrobial IC50 in vs. cytotoxicity in ).

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for Nicotinonitrile Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | ↑ Yield by 20% | |

| Solvent | Ethanol/Water | Eco-friendly | |

| Temperature | 90–120°C | Faster kinetics |

Table 2 : Common Analytical Techniques for Structural Validation

| Technique | Key Data Points | Example (Reference) |

|---|---|---|

| 1H NMR | Aromatic H integration | δ 7.45–8.20 (m) |

| X-ray Crystallography | Dihedral angles | 25.22° |

| HRMS | Exact mass match | [M+H]+ 320.78 |

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The following table summarizes key structural analogs, their synthesis methods, biological activities, and distinguishing features relative to 6-(2-Oxoethyl)nicotinonitrile:

Structural-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents (e.g., ) enhance antiproliferative and enzyme-inhibitory activities by increasing electrophilicity and binding to hydrophobic pockets.

- Oxoalkyl Groups: The 2-oxoethyl or 2-oxopropylthio groups (e.g., ) likely improve hydrogen-bonding capacity, contributing to antioxidant or cytotoxic effects.

- Bulkier Substituents: Naphthyl or aryl groups (e.g., ) may enhance target specificity but reduce solubility, necessitating structural optimization.

Preparation Methods

Alkylation-Based Approaches

Direct Alkylation of Nicotinonitrile Derivatives

Alkylation remains a cornerstone for introducing substituents onto pyridine rings. For 6-(2-oxoethyl)nicotinonitrile, N -alkylation or C -alkylation strategies are adapted from analogous syntheses:

Mechanistic Insight :

In , alkylation of 2-oxonicotinonitrile with ethyl bromoacetate at position 2 generates intermediates like ethyl 2-(3-cyano-2-oxo-pyridin-1-yl)acetate. For 6-position alkylation, directing groups (e.g., nitro, methoxy) or transition-metal catalysts may be required to control regioselectivity.

Cyclization Reactions

Base-Mediated Cyclization of α-Keto Vinyl Azides and α,α-Dicyanoalkenes

This method, reported in , forms 2-aminonicotinonitriles with substituents at positions 4, 5, and 6. Adaptation for this compound involves modifying the α,α-dicyanoalkene:

Critical Factors :

-

Solvent : DCE (1,2-dichloroethane) enhances reaction efficiency.

-

Temperature : 120°C accelerates cyclization but risks decomposition.

-

Base : MeONa (methyl sodium) facilitates deprotonation and ring closure.

Mannich Reaction and Post-Functionalization

Mannich Base Formation Followed by Oxidation

Mannich reactions introduce aminomethyl groups, which can be oxidized to ketones. While focuses on N-alkylation, adaptation for C6-oxidation is feasible:

Challenges :

-

Regioselectivity : Mannich reactions typically occur at electron-rich positions (e.g., C2 in pyridones). Directing groups are essential for C6-targeting.

-

Stability : Nicotinonitrile derivatives may undergo hydrolysis under oxidative conditions.

Comparative Analysis of Methods

Spectroscopic Data and Validation

Characterization of Analogous Compounds

Data from validate structural assignments:

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

6-(2-oxoethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2 |

InChI Key |

DARHYOBOQVZVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C#N)CC=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.